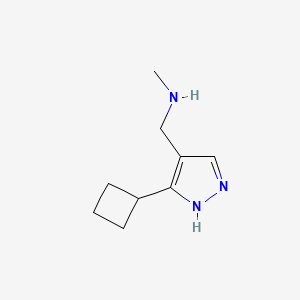
1-(5-cyclobutyl-1H-pyrazol-4-yl)-N-methylmethanamine
Overview
Description
1-(5-cyclobutyl-1H-pyrazol-4-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a cyclobutyl group attached to the pyrazole ring and a methylamine group attached to the pyrazole nitrogen.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the cyclobutylamine and hydrazine as starting materials.
Reaction Steps: The cyclobutylamine is first reacted with hydrazine to form the pyrazole ring. Subsequently, the pyrazole ring is alkylated with methylamine to introduce the N-methylmethanamine group.
Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents such as ethanol or methanol. The temperature and pressure conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batch reactors where the reaction mixture is closely monitored and controlled to maintain consistent quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the amine group.
Substitution: Substitution reactions can occur at the pyrazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various alkyl halides and amines are used as reagents, with reaction conditions tailored to the specific substitution reaction.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole ring or the amine group.
Substitution Products: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: The compound may be explored for its therapeutic properties, including its potential use as an anti-inflammatory or analgesic agent.
Industry: It is used in the chemical industry for the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(5-cyclobutyl-1H-pyrazol-4-yl)-N-methylmethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one: This compound differs by having an ethanone group instead of the N-methylmethanamine group.
(1-cyclobutyl-1H-pyrazol-4-yl)methanol: This compound has a hydroxyl group instead of the amine group.
1-(5-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine: This compound has an ethylamine group instead of the methylamine group.
These compounds share the cyclobutyl-pyrazole core but differ in their substituents, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(5-cyclobutyl-1H-pyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-10-5-8-6-11-12-9(8)7-3-2-4-7/h6-7,10H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKGICWCAYLZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(NN=C1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















